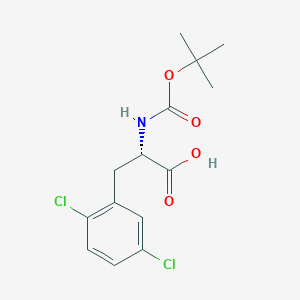
7-chloro-4-fluoro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-fluoro-1H-indole-2-carboxylic acid: is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 4th positions, respectively, on the indole ring, and a carboxylic acid group at the 2nd position. These substitutions can significantly influence the compound’s chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common method includes the halogenation of indole derivatives followed by carboxylation. For instance, starting with 4-fluoroindole, chlorination at the 7th position can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions. Subsequent carboxylation at the 2nd position can be performed using carbon dioxide in the presence of a strong base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common, especially at the 3rd position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under mild conditions.
Major Products:
Oxidation: Indole N-oxides.
Reduction: Indole-2-alcohol or indole-2-aldehyde.
Substitution: 3-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-chloro-4-fluoro-1H-indole-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its interactions with various biomolecules. Its derivatives have shown promise in modulating biological pathways, making it a candidate for drug development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes .
Wirkmechanismus
The mechanism of action of 7-chloro-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity towards these targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
- 4-fluoroindole-2-carboxylic acid
- 7-chloroindole-2-carboxylic acid
- 4-chloro-7-fluoroindole-2-carboxylic acid
Comparison: 7-chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its potency and selectivity in biological assays .
Eigenschaften
CAS-Nummer |
1158593-32-8 |
|---|---|
Molekularformel |
C9H5ClFNO2 |
Molekulargewicht |
213.59 g/mol |
IUPAC-Name |
7-chloro-4-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-1-2-6(11)4-3-7(9(13)14)12-8(4)5/h1-3,12H,(H,13,14) |
InChI-Schlüssel |
INFHFEDPIHUCAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



